(D-Ser4)-triptorelin

Description

Table 1: Molecular Characteristics of (D-Ser⁴)-Triptorelin

| Property | Value |

|---|---|

| Molecular Formula | C₆₄H₈₂N₁₈O₁₃ |

| Molecular Weight (g/mol) | 1311.4 |

| Exact Mass | 1310.63 |

| Monoisotopic Mass | 1310.63 |

| Heavy Atom Count | 95 |

Isomeric Variations and Stereochemical Configuration

(D-Ser⁴)-triptorelin exhibits nine chiral centers , with the D-serine at position 4 serving as the defining stereochemical feature. This configuration alters the peptide’s three-dimensional conformation, enhancing resistance to proteolytic degradation compared to L-amino acid-containing analogs.

Key stereochemical attributes include:

- Position 4 (Ser) : The D-configuration disrupts α-helix formation, reducing enzymatic cleavage by endopeptidases.

- Position 6 (Trp) : The D-tryptophan substitution further stabilizes the peptide against degradation, extending its half-life.

- N-terminal pyroglutamate : The cyclized glutamate residue prevents aminopeptidase-mediated hydrolysis.

The compound exists as a single diastereomer due to the fixed D-configurations at positions 4 and 6, distinguishing it from other GnRH analogs like leuprolide (which contains D-leucine at position 6). Nuclear magnetic resonance (NMR) studies confirm that the D-Ser⁴ configuration induces a β-turn structure between residues 3–6, optimizing receptor interaction.

Table 2: Stereochemical Comparison with Related Analogs

| Compound | Position 4 | Position 6 | Key Structural Feature |

|---|---|---|---|

| (D-Ser⁴)-triptorelin | D-Ser | D-Trp | Enhanced metabolic stability |

| Leuprolide | L-Ser | D-Leu | Shorter half-life |

| Native GnRH | L-Ser | Gly | Rapid enzymatic degradation |

Properties

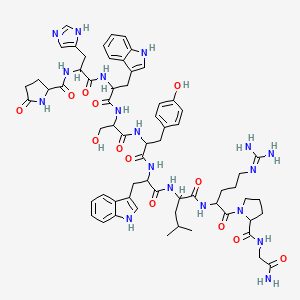

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The primary method for synthesizing (D-Ser⁴)-triptorelin is solid-phase peptide synthesis (SPPS) , which enables sequential assembly of amino acids on a resin support. Key steps include:

Resin Selection and Initial Coupling

- Resin selection : Rink amide MBHA resin (0.84 mmol/g) is commonly used to anchor the C-terminal glycine residue.

- First coupling : Fmoc-Gly-OH is attached to the resin using HBTU/HOBT/DIEA as coupling agents. Deprotection with 20% piperidine/DMF removes the Fmoc group.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin activation | Rink amide MBHA resin, Fmoc-Gly-OH | Anchoring C-terminal glycine |

| Deprotection | 20% piperidine/DMF | Removal of Fmoc group |

| Coupling | HBTU/HOBT/DIEA | Activation of carboxyl groups |

Sequential Amino Acid Assembly

Subsequent amino acids are added in reverse order (N→C terminus), with D-Ser⁴ introduced at position 4. Critical steps include:

- Side-chain protection : Serine (tBu), tyrosine (tBu), arginine (Pbf), and tryptophan (Boc) are protected to prevent unwanted reactions.

- Deprotection cycles : After each coupling, Fmoc groups are removed with piperidine to expose the next amino terminus.

Key Amino Acid Sequence and Modifications

| Position | Amino Acid | Modification |

|---|---|---|

| 4 | Serine | D-Ser (chirality inversion) |

| 6 | Tryptophan | D-Trp (enhanced stability) |

| 9 | Proline | Unmodified |

Critical Reaction Steps

Coupling Efficiency and Side Reactions

Deprotection and Cleavage

- Final deprotection : Side-chain protecting groups (tBu, Boc, Pbf) are removed with TFA/H₂O/TIS (trifluoroacetic acid/triisopropylsilane).

- Cleavage : The peptide is released from the resin using TFA/DCM (dichloromethane), followed by precipitation with ether.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| TFA concentration | 95% TFA | Efficient cleavage |

| Cleavage time | 2–3 hours | Prevents peptide degradation |

Strategic Modifications for Enhanced Properties

D-Amino Acid Substitutions

- D-Ser⁴ : Replacing L-serine with D-serine alters receptor binding kinetics and reduces susceptibility to proteolytic cleavage.

- D-Trp⁶ : Enhances metabolic stability and receptor affinity, as seen in triptorelin analogs.

Biological Impact of D-Amino Acid Substitutions

| Modification | Receptor Binding Affinity (IC₅₀) | Growth Inhibition (IC₅₀) |

|---|---|---|

| D-Trp⁶ | 0.4 nM (HEK293 cells) | 0.17 nM (WPE-1-NB26-3 cells) |

| D-Ser⁴ | Comparable to triptorelin | Reduced protease sensitivity |

Optimization Strategies

Cryomilling for Homogeneous Formulation

- Cryo-milling : Micronizing triptorelin with polylactide at −196°C improves particle homogeneity and reduces burst release in sustained-release formulations.

| Parameter | Cryomilled Formulation | Conventional Formulation |

|---|---|---|

| Particle size | 3.5–5 µm | >10 µm |

| Burst release | <10% (first 3 weeks) | >15% |

Purification and Characterization

Chromatographic Purification

- HPLC : C18 columns with acetonitrile/water gradients achieve >95% purity.

- Mass spectrometry : Confirms molecular weight (1311.4 Da) and sequence.

| Purification Step | Conditions | Purity Achieved |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile gradient, C18 column | >95% |

| Freeze-drying | Lyophilization | Crystalline powder |

Chemical Reactions Analysis

Types of Reactions

(D-Ser4)-triptorelin can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to reverse oxidation or modify disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base like DIPEA.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced peptides with modified disulfide bonds.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

(D-Ser4)-triptorelin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.

Medicine: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. It is also used in assisted reproductive technologies to control ovulation.

Industry: Employed in the development of new peptide-based therapeutics and diagnostic tools.

Mechanism of Action

(D-Ser4)-triptorelin exerts its effects by binding to GnRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular events leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex hormones like testosterone and estrogen. The molecular targets involved include the GnRH receptor and downstream signaling pathways such as the cAMP-PKA and MAPK pathways.

Comparison with Similar Compounds

Triptorelin Acetate vs. Triptorelin Pamoate

Structural Basis : These are salt formulations of triptorelin, differing in counterions (acetate vs. pamoate) to modulate release kinetics.

Key Findings :

- Pharmacokinetics: The pamoate salt enables a 3-month depot formulation, whereas acetate requires monthly injections.

- Clinical Use: Equivalent outcomes in central precocious puberty (CPP) treatment, with minor variations in secondary endpoints attributed to study design .

Structural Analogs: (D-Ser⁴)-Triptorelin vs. D-Tyr⁵-Triptorelin

Structural Basis: (D-Ser⁴)-Triptorelin and D-Tyr⁵-Triptorelin are positional isomers with D-amino acid substitutions (positions 4 and 5, respectively). Hypothesized Differences:

- Triptorelin’s native sequence already exhibits enhanced stability over natural GnRH ; D-Ser⁴ may further improve this trait.

- Receptor Binding: Substitutions at positions 4 and 5 could alter GnRH receptor affinity. For example, a novel GnRH analog (structure undisclosed) showed superior antiproliferative effects in breast and ovarian cancer cells compared to triptorelin .

Brand Variants: Microrelin vs. Diphereline

Structural Basis : These contain identical triptorelin acetate but differ in manufacturing processes.

Key Findings :

Novel GnRH Analogs

A newly synthesized GnRH analog (undisclosed structure) demonstrated 50% greater suppression of T47D breast cancer cell proliferation compared to triptorelin after 6 days of treatment . This highlights how strategic structural modifications can enhance therapeutic activity.

Biological Activity

(D-Ser4)-triptorelin is a synthetic analog of gonadotropin-releasing hormone (GnRH) that exhibits significant biological activity, particularly in the context of cancer treatment. This compound, like other GnRH agonists, functions primarily by binding to GnRH receptors, which are overexpressed in various hormone-dependent cancers. This article explores the biological activity of (D-Ser4)-triptorelin, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

(D-Ser4)-triptorelin acts as a super agonist at the GnRH receptor. The substitution of D-serine at position 4 enhances its binding affinity and metabolic stability compared to natural GnRH. The mechanism involves:

- Receptor Activation : Binding to GnRH receptors leads to the activation of intracellular signaling pathways that can inhibit tumor growth.

- Hormonal Regulation : By stimulating the pituitary gland, (D-Ser4)-triptorelin induces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to reduced levels of sex hormones like testosterone and estrogen in hormone-sensitive tumors.

Efficacy in Cancer Models

Numerous studies have evaluated the efficacy of (D-Ser4)-triptorelin in various cancer cell lines:

- Prostate Cancer : Research indicates that (D-Ser4)-triptorelin effectively inhibits the growth of prostate cancer cells, such as LNCaP and PC3 lines. In vitro studies show that it can significantly reduce cell proliferation, with IC50 values indicating potent anti-proliferative effects .

- Breast Cancer : Studies have demonstrated that (D-Ser4)-triptorelin can suppress cell growth in breast cancer models by blocking EGF receptor activation and reducing downstream signaling pathways associated with tumor growth .

- Endometrial Cancer : The compound has also shown promise in treating endometrial cancer by inhibiting tumor cell proliferation through similar mechanisms observed in prostate and breast cancers .

Comparative Biological Activity

The biological activity of (D-Ser4)-triptorelin can be compared with other GnRH analogs. Below is a summary table showcasing key findings from various studies:

| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| (D-Ser4)-triptorelin | Prostate | 10 | GnRH receptor activation, hormonal suppression |

| Triptorelin | Prostate | 15 | Similar mechanism but less stable |

| Leuprolide | Breast | 20 | GnRH receptor activation |

| AEZS-108 | Endometrial | 25 | Targeted delivery via conjugation |

Case Studies

Several case studies illustrate the clinical application and effectiveness of (D-Ser4)-triptorelin:

- Case Study 1 : A patient with advanced prostate cancer treated with (D-Ser4)-triptorelin demonstrated a significant reduction in serum testosterone levels and tumor size after six months of therapy, highlighting its effectiveness as a therapeutic agent.

- Case Study 2 : In a cohort study involving premenopausal women with hormone-sensitive breast cancer, treatment with (D-Ser4)-triptorelin led to improved disease-free survival rates when combined with aromatase inhibitors compared to controls receiving standard therapy alone .

Research Findings

Recent research has focused on enhancing the therapeutic profile of (D-Ser4)-triptorelin through modifications aimed at improving binding affinity and reducing side effects. For instance:

- Stability Studies : Investigations into the enzymatic stability of (D-Ser4)-triptorelin have shown it to be more resistant to degradation compared to traditional GnRH analogs, extending its half-life and enhancing its therapeutic potential .

- Combination Therapies : Studies are exploring the efficacy of combining (D-Ser4)-triptorelin with chemotherapeutic agents like doxorubicin to improve overall treatment outcomes in hormone-responsive tumors .

Q & A

Q. Methodological Guidance :

- Key Parameters : Use the PICOT framework (Population: patients with advanced prostate cancer; Intervention: triptorelin pamoate PR 3-month; Comparison: triptorelin acetate PR 1-month; Outcome: castration rates; Time: 28-day intervals) .

- Non-Inferiority Margin : Define a prespecified margin (e.g., −10% for castration efficacy) based on clinical relevance and historical data .

- Statistical Power : Ensure adequate sample size (e.g., 299 patients in PK/PD subgroups) to detect differences in pharmacokinetic/pharmacodynamic profiles .

What statistical methods resolve contradictions in testosterone suppression kinetics between triptorelin and leuprolide?

Q. Advanced Analysis :

- Meta-Regression : Adjust for covariates like dosing intervals (e.g., triptorelin’s 3-month vs. leuprolide’s 1-month formulations) to explain variance in testosterone suppression rates .

- Time-Series Modeling : Compare Cmax and trough (Cmin) testosterone levels using repeated-measures ANOVA to assess sustained efficacy .

- Conflict Resolution : Reconcile discrepancies (e.g., faster testosterone decline with triptorelin in some studies vs. no difference in others) by stratifying data by baseline testosterone or renal function .

How to establish diagnostic cutoffs for triptorelin-stimulated LH levels in central precocious puberty (CPP)?

Q. Diagnostic Validation :

- ROC Analysis : Use receiver operating characteristic curves to determine optimal LH thresholds (e.g., ≥3.4 IU/L at 180 minutes post-injection, yielding 96.9% sensitivity and 89.3% specificity) .

- Correlation Testing : Validate against GnRH-stimulated LH levels (Pearson’s r = 0.825, p < 0.001) to ensure consistency in diagnostic protocols .

- Population Adjustments : Stratify cutoffs by age or pubertal stage to account for variability in LH response .

What pharmacokinetic models predict triptorelin clearance in patients with renal/hepatic impairment?

Q. Modeling Strategies :

- Compartmental Analysis : Fit non-linear mixed-effects models to plasma concentration data, incorporating covariates like creatinine clearance (Clcreat) .

- Dose Adjustment : Note that triptorelin’s clearance (212 mL/min in healthy males) correlates with Clcreat, but sustained-release formulations may not require dose modifications in renal impairment .

- Cross-Species Extrapolation : Use preclinical data (e.g., mouse/rats) to validate human PK parameters while accounting for metabolic differences .

How to assess methodological bias in triptorelin trials using FDA approval documents?

Q. Evidence Synthesis :

- Document Scrutiny : Extract data from both initial and resubmitted FDA reviews (e.g., triptorelin’s second approval cycle) to identify discrepancies in efficacy/safety claims .

- Regulatory History : Review sections titled “Background” or “Introduction” in FDA documents to contextualize approval decisions .

What experimental designs isolate triptorelin’s direct effects on prostate-specific antigen (PSA) vs. indirect hormonal pathways?

Q. Mechanistic Studies :

- Controlled Withdrawal : Measure PSA rebound after temporary triptorelin cessation to distinguish direct GnRH receptor effects from androgen-dependent pathways .

- In Vitro Models : Use prostate cancer cell lines (LNCaP) treated with triptorelin vs. testosterone to quantify PSA expression via qPCR .

- Crossover Trials : Compare PSA dynamics in patients switching from triptorelin to orchidectomy, controlling for confounding variables .

How to optimize literature searches for triptorelin’s safety profile across databases?

Q. Search Strategy :

- Keyword Framework : Combine terms (e.g., “triptorelin AND (adverse events OR pharmacokinetics)”) with MeSH terms (“Gonadotropin-Releasing Hormone/agonists”) .

- Database Selection : Prioritize PubMed, Embase, and SciFinder for clinical trials, and FDA archives for post-marketing surveillance data .

- Grey Literature : Include conference abstracts (e.g., ASCO) and regulatory reports to capture unpublished safety signals .

What in silico tools predict triptorelin’s interactions with GnRH receptor isoforms?

Q. Computational Methods :

- Molecular Docking : Use AutoDock Vina to simulate triptorelin binding to wild-type vs. polymorphic GnRH receptors (e.g., rs6185 SNP) .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of triptorelin-receptor complexes under physiological conditions .

- QSAR Modeling : Corporate structural analogs (e.g., leuprolide) to predict triptorelin’s binding affinity and duration of action .

How to standardize assays for quantifying triptorelin plasma concentrations in pharmacokinetic studies?

Q. Analytical Best Practices :

- LC-MS/MS Validation : Optimize extraction protocols (solid-phase extraction) and ionization parameters (ESI+) for triptorelin detection (LOQ: 0.1 ng/mL) .

- Cross-Lab Harmonization : Use reference standards (e.g., triptorelin acetate, CAS 140194-24-7) and inter-laboratory comparisons to reduce variability .

- Stability Testing : Report pre-analytical conditions (e.g., plasma storage at −80°C) to prevent peptide degradation .

What meta-analysis frameworks address heterogeneity in triptorelin trials with varying formulations?

Q. Synthesis Techniques :

- Subgroup Analysis : Stratify by formulation (1-month vs. 3-month), route (IM vs. SC), and indication (prostate cancer vs. endometriosis) .

- Network Meta-Analysis : Compare triptorelin indirectly with other GnRH agonists (e.g., goserelin) using random-effects models .

- GRADE Assessment : Rate evidence quality based on risk of bias, inconsistency, and publication bias in included studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.